Methyl 2-chloro-3-methoxybutanoate
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Overview
Description
Methyl 2-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol . It is a chiral molecule, often used in various chemical syntheses and research applications. The compound is characterized by the presence of a chloro group, a methoxy group, and a butanoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-chloro-3-methoxybutanol with methanol and a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoates.
Oxidation: Formation of 2-chloro-3-methoxybutanoic acid or corresponding aldehydes.
Reduction: Formation of 2-chloro-3-methoxybutanol.
Scientific Research Applications
Methyl 2-chloro-3-methoxybutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-methoxy-3-butenoate: Similar in structure but contains a double bond.
Methyl 2-chloro-3-methoxybenzoate: Contains a benzene ring instead of a butanoate chain.
Uniqueness
Methyl 2-chloro-3-methoxybutanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and research applications .
Properties
IUPAC Name |
methyl 2-chloro-3-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134220-14-7 |
Source
|
Record name | methyl 2-chloro-3-methoxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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